molecular formula C10H7N3 B3048489 Propanedinitrile, [(4-aminophenyl)methylene]- CAS No. 17082-32-5

Propanedinitrile, [(4-aminophenyl)methylene]-

Cat. No. B3048489
CAS RN: 17082-32-5
M. Wt: 169.18 g/mol
InChI Key: IOWNEECKBOJVEL-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-aminophenyl)methylene]-, also known as diphenylacetonitrile, is a chemical compound that is widely used in scientific research. It is a versatile molecule that is used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Structural and Chemical Properties

Karlsen et al. (2002) explored the structural properties of N,N-dialkylaminobenzamides and analogous substituted 2-(phenylmethylene)propanedinitriles, revealing insights into the rotation barriers around the carbon-amino nitrogen bond. Their findings, supported by dynamic NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, highlight the compound's steric strain and ground state energy implications Karlsen, H., Kolsaker, P., Romming, C., & Uggerud, E. (2002).

Antibacterial Applications

Al-Adiwish et al. (2012) reported on the synthesis of thiophenes, including 2-[Bis(methylthio)methylene]propanedinitrile, and their antibacterial activities. This study showcases the potential use of such compounds in developing new antibacterial agents Al-Adiwish, W. M., Yaacob, W., Adan, D., & Nazlina, I. (2012).

Nanomaterials and Optical Properties

Zhang et al. (2007) demonstrated the preparation of single-crystal nanoribbons, nanotubes, and nanowires from [2-(p-dimethylaminophenyl)ethenyl]-phenyl-methylene-propanedinitrile (DAPMP) through solution processes. This work emphasizes the role of directional supramolecular interactions in the growth of one-dimensional nanostructures and their significant optical property variations Zhang, X., Zhang, X., Zou, K., Lee, C.-S., & Lee, S.-T. (2007).

Photophysical and Photoelectric Properties

Di et al. (2010) synthesized and studied the photophysical and photoelectric properties of 2-{[4-(N-Hexadecyl-N-methylamino) phenyl] methylene}-propanedinitrile (HMAPN), highlighting its potential in photovoltaic applications due to its donor-acceptor structure and capability to form stable films with significant photocurrent generation Di, L., Kui‐Wang, W., Xuesong, W., Yuan‐Jun, H., Baowen, Z., & Yi, C. (2010).

Synthesis and Interaction Studies

Vandyshev et al. (2015) investigated the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds, leading to products like 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile. This research contributes to the understanding of reaction mechanisms and product formation in the context of organic synthesis Vandyshev, D., Yurievich, Vandyshev, K., Safarovich, Shikhaliyev, A., & Potapov, A. (2015).

properties

IUPAC Name

2-[(4-aminophenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWNEECKBOJVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344583
Record name ST51045561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminophenyl)methylidene]propanedinitrile

CAS RN

17082-32-5
Record name ST51045561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanedinitrile, [(4-aminophenyl)methylene]-
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